molecular formula C10H6BrF6NO B3192488 N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 630125-84-7

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B3192488
CAS No.: 630125-84-7
M. Wt: 350.05 g/mol
InChI Key: GCIWCAMQJPRDKH-UHFFFAOYSA-N
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Description

N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS 630125-84-7) is a chemical reagent of significant interest in advanced organic synthesis and drug discovery. This compound is characterized by its benzene ring substituted with both a reactive bromomethyl group and a lipophilic trifluoromethyl group, and further functionalized with a 2,2,2-trifluoroacetamide moiety. It is classified as a PFAS (Per- and Polyfluoroalkyl Substance) chemical . The presence of the benzyl bromide group makes this molecule a versatile and reactive synthetic intermediate, primed for further functionalization via nucleophilic substitution reactions, such as in the synthesis of more complex molecules featuring an ethylpiperazine group . Meanwhile, the trifluoromethyl groups are known to profoundly influence a compound's properties, potentially enhancing metabolic stability, lipophilicity, and binding affinity in target molecules, which is a cornerstone of modern medicinal chemistry . This makes this compound a valuable building block for researchers developing new pharmaceuticals, agrochemicals, and materials. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO/c11-4-5-1-2-6(3-7(5)9(12,13)14)18-8(19)10(15,16)17/h1-3H,4H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIWCAMQJPRDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722399
Record name N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630125-84-7
Record name N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves a multi-step process:

  • Starting with the halogenation of an aromatic compound to introduce the trifluoromethyl groups.

  • Subsequent bromomethylation of the aromatic ring.

  • Formation of the acetamide group via acylation.

Each step requires specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Scaling the synthesis for industrial production necessitates optimization of reaction conditions. This includes temperature control, the use of high-purity reagents, and sometimes continuous flow processes to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of reactions, including:

  • Substitution reactions, where the bromine atom is replaced by other nucleophiles.

  • Reduction reactions, which can modify the trifluoromethyl groups.

  • Oxidation reactions, leading to different oxidation states of the compound.

Common Reagents and Conditions:

  • For substitution reactions, reagents such as sodium azide, potassium thiolate, or amines are commonly used.

  • Reduction may be achieved using reagents like lithium aluminium hydride or hydrogenation catalysts.

  • Oxidation reactions often employ agents such as potassium permanganate or chromium trioxide.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.

Scientific Research Applications

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has diverse applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential in bioactive compound development due to its unique functional groups.

  • Industry: Utilized in the manufacturing of specialty chemicals, where its reactivity can be harnessed for creating tailored products.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo various chemical reactions, which can interact with different molecular targets. For instance, the bromomethyl group allows for alkylation reactions, which can modify biological molecules and alter their activity. The trifluoromethyl groups often enhance the lipophilicity of the compound, affecting its distribution within biological systems.

Molecular Targets and Pathways Involved:

  • Enzymes: Can be inhibited or modified through interactions with the compound.

  • Receptors: May interact with cellular receptors, altering signal transduction pathways.

  • DNA/RNA: Potential to alkylate nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

Halogen and Substituent Variations

(a) N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (CAS 156425-50-2)
  • Key Differences : Replaces the bromomethyl (-CH₂Br) group with a bromo (-Br) substituent at the para position.
  • Impact : The absence of the methylene bridge reduces steric bulk, making it less reactive in nucleophilic substitutions compared to the target compound. Its similarity score of 0.93 (structural) suggests comparable electronic properties due to the trifluoromethyl and trifluoroacetamide groups .
(b) N-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2-dimethylpropanamide
  • Key Differences : Substitutes bromine with chlorine and replaces the trifluoroacetamide with a dimethylpropanamide group.
  • Impact : The smaller chlorine atom and bulkier amide group reduce electrophilicity and alter solubility, limiting its utility in reactions requiring a reactive halogen .

Positional Isomerism

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
  • Key Differences : Trifluoromethyl group at the ortho position instead of meta, and acetamide (-NHCOCH₃) replaces trifluoroacetamide.
  • The acetamide group lacks the strong electron-withdrawing effect of trifluoroacetamide, reducing metabolic stability .

Functional Group Modifications

(a) N-[4-(Aminomethyl)phenyl]-2,2,2-trifluoroacetamide (CAS 1235441-35-6)
  • Key Differences: Replaces bromomethyl with aminomethyl (-CH₂NH₂).
  • Impact : The amine group enhances polarity and enables conjugation reactions (e.g., peptide coupling), but the loss of bromine eliminates its utility in halogen-specific cross-coupling reactions .
(b) N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (CAS 24568-11-4)
  • Key Differences : Lacks the trifluoromethyl group at the meta position.
  • Impact : Reduced electron-withdrawing effects diminish aromatic ring activation, lowering reactivity in electrophilic substitutions. Similarity score: 0.87 .

Physicochemical and Crystallographic Comparisons

Crystalline Properties

  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (): Forms hydrogen-bonded chains via N–H⋯O interactions, with a torsion angle of 174.3° between the amide and aromatic groups.
  • N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (): Exhibits a planar triazole ring and C–S bond length of 1.736 Å, influencing packing via van der Waals interactions.
  • Target Compound : Predicted to exhibit similar hydrogen-bonding patterns but with increased steric effects due to the bromomethyl group.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Substituents (Position) Key Functional Groups Similarity Score Reactivity Notes
Target Compound - -CH₂Br (4), -CF₃ (3) -NHCOCF₃ - High (Bromomethyl as leaving group)
N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide 156425-50-2 -Br (4), -CF₃ (3) -NHCOCF₃ 0.93 Moderate (Less reactive than bromomethyl)
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide 24568-11-4 -Br (4) -NHCOCF₃ 0.87 Low (No -CF₃ activation)
N-[4-(Aminomethyl)phenyl]-2,2,2-trifluoroacetamide 1235441-35-6 -CH₂NH₂ (4) -NHCOCF₃ - High (Amine conjugation)

Biological Activity

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a synthetic compound with the molecular formula C10H6BrF6NO. It features a bromine atom and multiple trifluoromethyl groups, which contribute to its unique chemical properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H6BrF6NO
  • Molar Mass : 350.06 g/mol
  • CAS Number : 630125-84-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or pathways involved in disease processes.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit kinases and other enzymes critical for cancer cell proliferation. For instance, analogs of this compound have been investigated for their potential as c-KIT kinase inhibitors, which are relevant in treating gastrointestinal stromal tumors (GISTs) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Notes
Study AInhibition of c-KIT20Effective against drug-resistant mutants
Study BAntimicrobial activity15Effective against Gram-negative bacteria
Study CCytotoxicity in cancer cells25Induces apoptosis in specific cancer lines

Case Studies

  • Inhibition of c-KIT Kinase : A study demonstrated that this compound exhibits significant inhibitory activity against c-KIT kinase, particularly in mutant forms associated with resistance to standard therapies. The compound showed an IC50 value of 20 µM in vitro, indicating strong potential as a therapeutic agent for GISTs .
  • Antimicrobial Properties : Another investigation revealed the compound's effectiveness against various bacterial strains. The compound displayed an IC50 value of 15 µM against Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents amidst rising antibiotic resistance .
  • Cytotoxic Effects on Cancer Cell Lines : In a separate study focusing on cancer treatment, this compound was found to induce apoptosis in specific cancer cell lines at an IC50 value of 25 µM. This suggests its potential role as an anticancer agent .

Q & A

Basic: What are the key synthetic steps and critical reaction conditions for preparing N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide?

The synthesis typically involves bromomethylation of a trifluoromethylphenyl precursor followed by amidation. Key steps include:

  • Bromomethylation : Reaction of a methyl-substituted aryl precursor with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in a solvent like CCl₄ at reflux .
  • Amidation : Coupling the bromomethyl intermediate with trifluoroacetic anhydride or a reactive derivative (e.g., activated ester) in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
    Optimization : Control of temperature, solvent polarity, and stoichiometry is critical. For example, excess NBS (1.1–1.2 eq) and extended reaction times (24–48 h) improve bromomethylation yields .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹⁹F NMR confirm the presence of the bromomethyl (-CH₂Br), trifluoromethyl (-CF₃), and acetamide groups. Coupling patterns distinguish aromatic substituents .
  • X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and trifluoromethylphenyl groups) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for purity assessment .

Advanced: How can researchers address low yields during the bromomethylation step?

Low yields often arise from incomplete radical initiation or competing side reactions. Strategies include:

  • Radical initiator optimization : Replace benzoyl peroxide with AIBN (azobisisobutyronitrile) for milder conditions .
  • Solvent screening : Test alternatives to CCl₄ (e.g., chlorobenzene) to improve solubility of intermediates .
  • In-situ monitoring : Use TLC or GC-MS to track reaction progress and terminate before side-product formation .

Advanced: How do structural analogs of this compound inform its potential biological mechanisms?

Analog studies reveal:

  • Trifluoromethyl groups enhance lipophilicity and metabolic stability, favoring membrane penetration .
  • Bromine substituents may act as leaving groups in nucleophilic substitution reactions, enabling covalent binding to biological targets (e.g., enzymes) .
  • Acetamide moieties in similar compounds exhibit antiandrogen activity by competitively inhibiting hormone-receptor binding .

Advanced: What computational methods predict the reactivity of the bromomethyl group in aqueous vs. nonpolar environments?

  • DFT calculations : Model the electrophilicity of the bromomethyl carbon. Solvent effects (e.g., water vs. DCM) are simulated using PCM (Polarizable Continuum Model) to predict hydrolysis rates .
  • MD simulations : Track interactions with biological macromolecules (e.g., proteins) to identify potential binding pockets influenced by the trifluoromethyl group’s hydrophobicity .

Advanced: How can conflicting biological activity data across studies be resolved?

Discrepancies often stem from impurities or assay conditions. Mitigation strategies:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding byproducts .
  • Standardized assays : Compare results under identical conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity may vary with TNF-α vs. IL-6 readouts .
  • Metabolite profiling : LC-MS identifies active vs. inactive metabolites in biological matrices .

Advanced: What strategies optimize the compound’s stability under storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromomethyl group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide bond .
  • Crystalline form : Recrystallize from methylene chloride/hexane to obtain a stable polymorph, as amorphous forms degrade faster .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

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